Cyclopropylamine

Beschreibung

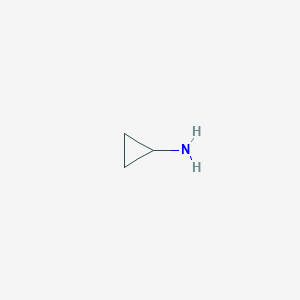

Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N/c4-3-1-2-3/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJDQJBWANPRPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061099 | |

| Record name | Cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-30-0 | |

| Record name | Cyclopropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PR8XTH1X1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Synthesis Mechanisms of Cyclopropylamine for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylamine, a versatile primary amine featuring a strained three-membered ring, is a critical building block in modern medicinal chemistry and agrochemical development. Its unique conformational constraints and electronic properties impart favorable characteristics to bioactive molecules, including enhanced potency, metabolic stability, and improved pharmacokinetic profiles. This guide provides an in-depth exploration of three fundamental and beginner-friendly synthesis mechanisms for this compound: the Hofmann Rearrangement of Cyclopropanecarboxamide (B1202528), the Reductive Amination of Cyclopropanecarboxaldehyde (B31225), and the Gabriel Synthesis from Cyclopropyl (B3062369) Bromide. Each section details the reaction mechanism, provides a comprehensive experimental protocol, and presents key quantitative data in a structured format for easy comparison.

Hofmann Rearrangement of Cyclopropanecarboxamide

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. This method is a reliable and historically significant route to this compound, starting from the readily available cyclopropanecarboxamide.

Mechanism

The reaction proceeds through a series of key steps. First, the primary amide is treated with a halogen (typically bromine) in the presence of a strong base (like sodium hydroxide) to form an N-bromoamide intermediate. The base then abstracts a proton from the nitrogen, leading to the formation of a bromoamide anion. This is followed by the rearrangement of the cyclopropyl group from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate. Finally, the isocyanate is hydrolyzed in the aqueous basic solution to yield this compound and carbon dioxide.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | Cyclopropanecarboxamide | [1] |

| Reagents | Sodium Hypochlorite (B82951), Sodium Hydroxide (B78521) | [1][2] |

| Solvent | Water | [2] |

| Reaction Temperature | 0-90 °C | [2] |

| Reaction Time | ~4 minutes (continuous flow) | [2] |

| Yield | Up to 96% | [2] |

Experimental Protocol

Materials:

-

Cyclopropanecarboxamide

-

Sodium hydroxide

-

Chlorine gas or sodium hypochlorite solution

-

Water

-

Ice

-

Distillation apparatus

Procedure: [2]

-

Prepare a solution of sodium hypochlorite by dissolving sodium hydroxide in water and cooling the solution to 0-5 °C. Bubble chlorine gas through the solution until the required concentration is reached, or use a commercially available sodium hypochlorite solution.

-

In a separate vessel, prepare an aqueous solution of cyclopropanecarboxamide.

-

In a continuous-flow microreactor, the two solutions are pumped and mixed. The reaction mixture is then heated to 90 °C with a residence time of 4 minutes.

-

Alternatively, in a batch process, the cyclopropanecarboxamide solution is added dropwise to the cold (0-5 °C) sodium hypochlorite solution with stirring.

-

After the addition is complete, the reaction mixture is heated to effect the rearrangement to the isocyanate and subsequent hydrolysis.

-

The resulting this compound is then isolated from the reaction mixture by steam distillation.

Logical Relationship Diagram

Reductive Amination of Cyclopropanecarboxaldehyde

Reductive amination is a versatile and widely used method for the synthesis of amines. In this two-step, one-pot process, an aldehyde or ketone is first reacted with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, cyclopropanecarboxaldehyde is reacted with ammonia, and the resulting imine is reduced.

Mechanism

The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of cyclopropanecarboxaldehyde, forming a hemiaminal intermediate. The hemiaminal then dehydrates to form a cyclopropylmethanimine (an imine). A reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120), is then introduced to reduce the imine to this compound. The choice of reducing agent is crucial to avoid the premature reduction of the starting aldehyde.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | Cyclopropanecarboxaldehyde | [3][[“]] |

| Reagents | Ammonia, Sodium Borohydride (or other reducing agents) | [5] |

| Solvent | Methanol (B129727), Ethanol (B145695), or Dichloromethane | [5] |

| Reaction Temperature | Room Temperature to Reflux | [5] |

| Reaction Time | Varies (typically a few hours) | [5] |

| Yield | Good to excellent (specific yield for this compound not detailed in provided beginner-level protocols) | [5] |

Experimental Protocol

Materials:

-

Cyclopropanecarboxaldehyde

-

Ammonia (e.g., ammonium (B1175870) chloride with a base, or a solution of ammonia in methanol)

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol or other suitable solvent

-

Apparatus for stirring and temperature control

Procedure:

-

Dissolve cyclopropanecarboxaldehyde in methanol in a round-bottom flask equipped with a stir bar.

-

Add a source of ammonia to the solution. This can be in the form of ammonium chloride and a non-nucleophilic base, or a solution of ammonia in methanol.

-

Stir the mixture at room temperature to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by techniques such as TLC or NMR.

-

Once imine formation is significant, cool the reaction mixture in an ice bath.

-

Slowly and cautiously add the reducing agent (e.g., sodium borohydride) in small portions. The addition is exothermic and may cause gas evolution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Work-up the reaction by quenching with water, followed by extraction of the product into an organic solvent. The organic layer is then dried and concentrated to yield this compound.

Signaling Pathway Diagram

Gabriel Synthesis from Cyclopropyl Bromide

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation that can occur with direct amination.[6] This method utilizes potassium phthalimide (B116566) as an ammonia surrogate.

Mechanism

The synthesis begins with the deprotonation of phthalimide with a base like potassium hydroxide to form the nucleophilic potassium phthalimide.[7] This phthalimide anion then undergoes a nucleophilic substitution (SN2) reaction with a primary alkyl halide, in this case, cyclopropyl bromide, to form N-cyclopropylphthalimide.[7][8] The final step involves the cleavage of the N-cyclopropylphthalimide to release the primary amine. This is typically achieved by hydrazinolysis (using hydrazine), which is generally preferred over acidic or basic hydrolysis due to milder reaction conditions.[6][9]

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | Cyclopropyl Bromide | [10] |

| Reagents | Potassium Phthalimide, Hydrazine (B178648) | [6][8] |

| Solvent | Dimethylformamide (DMF) or Ethanol | [8][9] |

| Reaction Temperature | 50-100 °C (alkylation step) | [8] |

| Reaction Time | 2-4 hours (alkylation step) | [8] |

| Yield | Generally good for primary alkyl halides | [6] |

Experimental Protocol

Materials:

-

Cyclopropyl bromide

-

Potassium phthalimide

-

Dimethylformamide (DMF)

-

Hydrazine hydrate (B1144303)

-

Ethanol

-

Apparatus for heating and reflux

Procedure: [8]

Step 1: N-Alkylation

-

In a round-bottom flask, combine potassium phthalimide (1 equivalent) and cyclopropyl bromide (1.1 equivalents) in DMF.

-

Heat the reaction mixture to 50-100 °C and stir for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture and pour it into water to precipitate the N-cyclopropylphthalimide.

-

Filter the solid, wash with water, and dry.

Step 2: Hydrazinolysis

-

Suspend the N-cyclopropylphthalimide in ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the suspension.

-

Heat the mixture to reflux. A precipitate of phthalhydrazide (B32825) will form.

-

After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate any remaining phthalhydrazide and protonate the product amine.

-

Filter the mixture to remove the solid phthalhydrazide.

-

Make the filtrate basic to deprotonate the this compound hydrochloride.

-

Extract the this compound with an organic solvent, dry the organic layer, and remove the solvent to obtain the product.

Experimental Workflow Diagram

References

- 1. EP0205403B1 - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. consensus.app [consensus.app]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and this compound [authors.library.caltech.edu]

The Cyclopropylamine Moiety: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropylamine moiety, a unique structural motif characterized by a three-membered carbon ring attached to an amino group, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and distinct electronic properties confer a fascinating and complex reactivity profile, making it a valuable building block for the synthesis of a wide array of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the fundamental reactivity of the this compound moiety, with a focus on its implications for drug design and development.

Core Reactivity Principles

The reactivity of this compound is dominated by two key features: the high ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) and the nucleophilicity of the amino group. The C-C bonds within the cyclopropane ring possess significant p-character, rendering them susceptible to cleavage under certain conditions. This unique electronic structure governs the moiety's participation in a variety of chemical transformations.

Ring-Opening Reactions

One of the most characteristic reactions of the this compound moiety is its propensity to undergo ring-opening. This can be initiated by various stimuli, including electrophilic attack, oxidation, and radical-mediated processes. The regioselectivity of ring-opening is influenced by the substitution pattern on the cyclopropane ring and the nature of the attacking species. For instance, in the presence of a strong Lewis acid, the ring can be opened to form an azatitanacyclopentane intermediate, which can then be converted to the corresponding this compound.[1]

Oxidation and Metabolic Fate

The oxidation of cyclopropylamines is a critical consideration in drug development, as it can lead to both desired pharmacological effects and potential toxicity. Cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the body, can oxidize the nitrogen atom of the this compound moiety. This one-electron oxidation can generate a highly reactive aminium radical cation, which can subsequently lead to ring scission and the formation of reactive metabolites.[2] These reactive intermediates have the potential to covalently modify proteins and other macromolecules, a mechanism that has been implicated in the hepatotoxicity of some this compound-containing drugs.[2]

Quantitative Reactivity Data

Understanding the quantitative aspects of this compound reactivity is crucial for predicting its behavior in biological systems and for designing molecules with desired properties. The following tables summarize key quantitative data related to the this compound moiety.

| Property | Value | Reference(s) |

| pKa | 9.10 | [3] |

| Enthalpy of Combustion (liquid, 298.15 K) | -532.20 ± 0.10 kcal/mol | [3] |

| Enthalpy of Formation (liquid, 298.15 K) | 10.95 ± 0.12 kcal/mol | [3] |

| Enthalpy of Vaporization (298.15 K) | 7.47 ± 0.10 kcal/mol | |

| C-N Thermochemical Bond Energy | 71.9 kcal/mol |

Table 1: Physicochemical and Thermodynamic Properties of this compound

| Inhibitor | Target Enzyme | IC50 / Ki | Pre-incubation Time | Reference(s) |

| cis-N-benzyl-2-methoxythis compound | MAO-B | 5 nM (IC50) | 30 min | [4] |

| cis-N-benzyl-2-methoxythis compound | MAO-A | 170 nM (IC50) | 30 min | [4] |

| Tranylcypromine (trans-2-phenylthis compound) | LSD1 | ~2 µM (IC50) | Not specified | [5] |

| Styrenylthis compound Derivative 34 | LSD1 | <4 nM (biochemical IC50) | Not specified | [5] |

| cis-4-Br-2,5-F2-PCPA (7c ) | LSD1 | 0.094 µM (Ki) | Not specified | [6] |

| cis-4-Br-2,5-F2-PCPA (7c ) | LSD2 | 8.4 µM (Ki) | Not specified | [6] |

Table 2: Inhibitory Activity of Selected this compound Derivatives

Key Signaling Pathways and Mechanisms of Action

This compound-containing molecules are renowned for their ability to act as mechanism-based inhibitors of several important enzymes, most notably monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1).

Monoamine Oxidase (MAO) Inhibition

MAOs are flavin-containing enzymes that catalyze the oxidative deamination of neurotransmitters. Cyclopropylamines, such as the antidepressant tranylcypromine, act as irreversible inhibitors of MAOs. The inhibition mechanism involves the oxidation of the this compound by the FAD cofactor, leading to the formation of a reactive intermediate that covalently modifies the flavin moiety, thereby inactivating the enzyme.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is another flavin-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone lysine (B10760008) residues. Similar to MAO inhibition, this compound-based inhibitors inactivate LSD1 through a covalent modification of the FAD cofactor. The development of potent and selective LSD1 inhibitors is a promising strategy in cancer therapy.[6][7]

Cytochrome P450-Mediated Metabolism

The metabolic fate of this compound-containing drugs is a critical aspect of their development. Cytochrome P450 enzymes can oxidize the this compound moiety, leading to the formation of reactive metabolites that can cause drug-drug interactions or toxicity. Understanding these metabolic pathways is essential for designing safer and more effective drugs.

Experimental Protocols

The synthesis of cyclopropylamines can be achieved through various methods. Two of the most prominent are the Kulinkovich-Szymoniak reaction and the Curtius rearrangement.

Synthesis of Primary Cyclopropylamines via the Kulinkovich-Szymoniak Reaction

This reaction provides a direct route to primary cyclopropylamines from nitriles and Grignard reagents.[1]

General Procedure:

-

To a solution of the nitrile in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon), add titanium(IV) isopropoxide.

-

Cool the mixture to a low temperature (e.g., -78 °C to 0 °C).

-

Slowly add a solution of the Grignard reagent (e.g., ethylmagnesium bromide) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Add a Lewis acid (e.g., BF₃·OEt₂) to facilitate the ring contraction.

-

Quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium (B1175870) chloride).

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by chromatography.

Synthesis of Cyclopropylamines via the Curtius Rearrangement

The Curtius rearrangement is a versatile method for converting carboxylic acids into primary amines, with one fewer carbon atom. This can be applied to the synthesis of cyclopropylamines from cyclopropanecarboxylic acids.

Detailed Protocol for the Synthesis of (1-cyclopropyl)this compound hydrochloride:

This protocol is adapted from a scalable synthesis procedure.

-

Formation of the Carboxylic Acid: 1-cyclopropylcyclopropanecarboxylic acid can be prepared from 1-bromo-1-cyclopropylcyclopropane via lithiation with t-BuLi followed by quenching with dry ice.

-

Curtius Rearrangement:

-

To a solution of 1-cyclopropylcyclopropanecarboxylic acid in anhydrous acetone, add triethylamine (B128534) at -5 °C.

-

After stirring, add ethyl chloroformate dropwise at the same temperature.

-

Continue stirring, then add a solution of sodium azide (B81097) in water.

-

After further stirring, concentrate the mixture and extract the acyl azide.

-

Dissolve the crude acyl azide in anhydrous t-butanol and heat to reflux to effect the rearrangement to the isocyanate, which is trapped by t-butanol to form the Boc-protected amine.

-

-

Deprotection:

-

Dissolve the Boc-protected (1-cyclopropyl)this compound in diethyl ether.

-

Add a solution of HCl in diethyl ether at 0 °C.

-

Stir the reaction mixture, allowing it to warm to room temperature.

-

Collect the precipitated (1-cyclopropyl)this compound hydrochloride by filtration, wash with diethyl ether, and dry under vacuum.

-

Experimental Workflow for Assessing Metabolic Stability and Trapping Reactive Metabolites

A crucial step in the development of this compound-containing drug candidates is the assessment of their metabolic stability and potential for bioactivation. The following workflow outlines a general approach for these studies.

Conclusion

The this compound moiety continues to be a cornerstone in the design of novel therapeutics. Its unique structural and electronic properties provide a powerful tool for medicinal chemists to modulate the pharmacological profiles of drug candidates. However, a thorough understanding of its fundamental reactivity, particularly its propensity for ring-opening and metabolic bioactivation, is paramount for the successful development of safe and effective medicines. The data, mechanisms, and protocols presented in this guide offer a foundational resource for researchers dedicated to harnessing the full potential of this remarkable chemical entity.

References

- 1. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. The Enthalpies of Combustion and Formation of this compound. The C–N Thermochemical Bond Energy [stacks.cdc.gov]

- 4. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Styrenylthis compound LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclopropylamine in Medicinal Chemistry: A Privileged Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Strained Ring

The cyclopropylamine moiety, a seemingly simple combination of a strained three-membered carbocycle and a primary amine, has established itself as a privileged and versatile scaffold in modern medicinal chemistry.[1] Its unique stereoelectronic properties, arising from the inherent ring strain and the nucleophilicity of the amino group, confer significant advantages in drug design.[2][3] The incorporation of this motif can profoundly influence a molecule's pharmacological profile, impacting everything from metabolic stability and target affinity to pharmacokinetic properties.[1][4]

The high s-character of the C-C bonds within the cyclopropane (B1198618) ring gives it electronic properties akin to a double bond, while its rigid, three-dimensional structure provides a level of conformational constraint that is highly sought after in rational drug design.[4] This guide provides a comprehensive technical overview of this compound's core attributes, its applications in enzyme inhibition, potential toxicological liabilities, and practical experimental methodologies relevant to its synthesis and evaluation.

Physicochemical and Structural Properties

This compound is a colorless, volatile liquid with a characteristic ammonia-like odor. Its strained ring structure, with C-C-C bond angles of 60°, deviates significantly from the ideal 109.5° for sp³-hybridized carbon, leading to enhanced reactivity.[2] The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₃H₇N | [2] |

| Molar Mass | 57.09 g/mol | [2][5] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | ~49-50 °C | [2] |

| Density | ~0.824 g/mL at 25 °C | [6] |

| Refractive Index (n₂₀/D) | ~1.420 | [6] |

| pKa | 9.1 (for the conjugate acid) | [5] |

| Solubility | Miscible with water, ethanol, and other organic solvents |[7] |

The Role of this compound in Drug Design

The utility of the this compound scaffold stems from several key advantages that medicinal chemists leverage to overcome common challenges in drug development.

Bioisosterism and Conformational Rigidity

The cyclopropyl (B3062369) group is an effective bioisostere for several common chemical groups, including isopropyl, gem-dimethyl, and even phenyl rings.[3][8] This substitution can lead to improved physicochemical properties by increasing the fraction of sp³ carbons (Fsp³), which often correlates with better solubility and reduced off-target effects.[3] Its rigid nature constrains the conformation of aliphatic chains, reducing the entropic penalty upon binding to a biological target and thereby potentially increasing potency and selectivity.[1][4]

Metabolic Stability

A significant advantage of the cyclopropane ring is its resistance to oxidative metabolism. The C-H bonds of a cyclopropane ring are shorter, stronger, and have a higher bond dissociation energy compared to those in typical alkanes.[4][9] This makes hydrogen atom abstraction by cytochrome P450 (CYP) enzymes more difficult, often "shielding" the molecule from metabolic degradation and increasing its in vivo half-life.[9]

Therapeutic Applications and Key Mechanisms of Action

This compound-containing compounds have found success across multiple therapeutic areas, most notably as enzyme inhibitors in oncology and neuroscience.[1]

Table 2: Examples of FDA-Approved Drugs Containing a this compound Moiety

| Drug Name | Therapeutic Area | Primary Target / Mechanism of Action | Reference(s) |

|---|---|---|---|

| Tranylcypromine (B92988) | Antidepressant | Irreversible inhibitor of Monoamine Oxidase (MAO) A and B | [10] |

| Ciprofloxacin | Antibiotic | Inhibitor of bacterial DNA gyrase and topoisomerase IV | |

| Simeprevir | Antiviral (Hepatitis C) | Inhibitor of the HCV NS3/4A protease |

| Risdiplam | Spinal Muscular Atrophy | Splicing modifier of the SMN2 gene | |

Inhibition of Flavoenzymes: MAO and LSD1

Cyclopropylamines are classic mechanism-based inhibitors of flavin-dependent enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[10] The inhibition proceeds via oxidation of the amine by the flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to the formation of a reactive intermediate that covalently modifies the flavin, causing irreversible inactivation.[10] This mechanism is the basis for the antidepressant activity of drugs like tranylcypromine and the anticancer potential of LSD1 inhibitors.[1]

Cytochrome P450 Inhibition and Bioactivation

While often enhancing metabolic stability, the this compound moiety can also be a liability. It is a well-known mechanism-based inactivator of cytochrome P450 enzymes.[11] The inactivation pathway involves an initial one-electron oxidation at the nitrogen, followed by rapid scission of the strained cyclopropane ring.[12] This generates a reactive carbon-centered radical that can covalently bind to the enzyme's heme or protein residues, leading to its inactivation.[11][13]

This bioactivation pathway is also the root of potential toxicity. The fluoroquinolone antibiotic trovafloxacin (B114552) was largely withdrawn from the market due to severe hepatotoxicity, which is believed to be caused by the CYP-mediated oxidation of its this compound group into reactive metabolites, such as α,β-unsaturated aldehydes, that form adducts with hepatic proteins.[9][12][14]

Quantitative Data: Structure-Activity Relationships

The potency and selectivity of this compound-based inhibitors are highly dependent on their substitution patterns. The following table provides representative data on the inhibitory activity of key compounds.

Table 3: Inhibitory Activities of Representative this compound-Containing Compounds

| Compound | Target | IC₅₀ (nM) | Notes | Reference(s) |

|---|---|---|---|---|

| Tranylcypromine | MAO-A | ~2100 | Non-selective MAO inhibitor. | [10] |

| MAO-B | ~1800 | [10] | ||

| cis-N-Benzyl-2-methoxy- this compound | MAO-A | 170 | Selective, irreversible inhibitor of MAO-B. | [10] |

| MAO-B | 5 | Over 20-fold more effective than tranylcypromine for MAO-B. | [10] |

| GSK2879552 | LSD1 | ~19 | Potent and selective LSD1 inhibitor in clinical trials for oncology. |[3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound-containing compounds.

Synthesis: Preparation of this compound via Hofmann Rearrangement

This protocol describes a common lab-scale synthesis starting from cyclopropanecarboxamide (B1202528), which can be derived from γ-butyrolactone.[15][16]

Materials:

-

Cyclopropanecarboxamide

-

Sodium hydroxide (B78521) (NaOH)

-

Bromine (Br₂)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Ice bath, round-bottom flasks, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Preparation of Hypobromite (B1234621) Solution: In a flask cooled in an ice bath, dissolve NaOH (e.g., 10 g) in water (e.g., 50 mL). Slowly add bromine (e.g., 4 mL) to the cold, stirring solution. Maintain the temperature below 10 °C until all the bromine has dissolved to form a clear, yellow sodium hypobromite solution.

-

Amide Addition: In a separate flask, dissolve cyclopropanecarboxamide (e.g., 0.1 mol) in a minimal amount of water. Add this solution dropwise to the cold, stirring hypobromite solution.

-

Reaction: After the addition is complete, remove the ice bath and warm the mixture to approximately 70-80 °C for 30-60 minutes. The reaction progress can be monitored by the disappearance of the yellow color.

-

Isolation of Amine: Cool the reaction mixture. Set up a distillation apparatus and distill the mixture to collect the volatile this compound and water.

-

Extraction: Saturate the distillate with solid NaOH to reduce the solubility of the amine. Extract the aqueous layer multiple times with diethyl ether or DCM.

-

Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent. The solvent can be carefully removed by distillation (due to the low boiling point of this compound) or used as a solution for subsequent reactions. For high purity, fractional distillation is required.

-

Characterization: Confirm the identity and purity of the product using NMR spectroscopy and GC-MS.

Biological Evaluation: In Vitro MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of a novel this compound-containing anticancer agent (e.g., an LSD1 inhibitor) on a cancer cell line.[1]

Materials:

-

Cancer cell line (e.g., AML-193, a leukemia cell line)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound test compound, dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates, multichannel pipette, microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37 °C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in growth medium from a concentrated DMSO stock. The final DMSO concentration in the wells should be kept below 0.5%. Add 100 µL of the diluted compound solutions to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 72 hours at 37 °C, 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

- 1. benchchem.com [benchchem.com]

- 2. longdom.org [longdom.org]

- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C3H7N | CID 69828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. In vitro metabolism of a model this compound to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US4590292A - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 16. EP0205403B1 - Process for the manufacture of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Cyclopropylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylamine, a saturated heterocyclic amine, is a vital building block in modern organic and medicinal chemistry. Its unique strained three-membered ring structure imparts distinct physical and chemical properties that are leveraged in the synthesis of a wide array of pharmaceuticals and agrochemicals. The incorporation of the cyclopropyl (B3062369) moiety can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, and an exploration of its biological activities, with a focus on its role as an enzyme inhibitor.

Physical and Chemical Properties

This compound is a colorless, volatile liquid with a characteristic amine-like odor. Its physical and chemical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇N | [1][2] |

| Molecular Weight | 57.09 g/mol | [2] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Amine-like | [2] |

| Boiling Point | 49-50 °C | [1][2] |

| Melting Point | -50 °C | [2] |

| Density | 0.824 g/mL at 25 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.420 | [1][2] |

| Vapor Pressure | 4.67 psi (20 °C) | [2] |

| pKa | 9.10 | [2] |

| Solubility | Miscible with water, ethanol, ether, and chloroform. | [2] |

| LogP | 0.070 | [2] |

Safety and Handling

| Property | Value | Reference(s) |

| Flash Point | -14 °F (1 °C) | [2] |

| Autoignition Temperature | 527 °F | [3] |

| Hazard Statements | Highly flammable liquid and vapor (H225), Harmful if swallowed (H302), Causes severe skin burns and eye damage (H314). | [4] |

| LD50 (Oral, Rat) | 445 mg/kg | [4][5] |

Spectroscopic Characteristics

The structural features of this compound give rise to a unique spectroscopic signature.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the methine proton and the diastereotopic methylene (B1212753) protons of the cyclopropyl ring, as well as the protons of the amine group.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -NH₂ | ~1.1 | broad singlet | - |

| CH-NH₂ | ~2.4 | multiplet | - |

| -CH₂- (cis) | ~0.4 | multiplet | - |

| -CH₂- (trans) | ~0.2 | multiplet | - |

Note: Chemical shifts can vary depending on the solvent and concentration. The methine proton is shifted downfield due to the electron-withdrawing effect of the adjacent nitrogen atom. The methylene protons of the cyclopropyl ring appear at unusually high field, a characteristic feature of strained ring systems.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further insight into the carbon framework of the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C H-NH₂ | ~32 |

| -C H₂- | ~3 |

Note: Chemical shifts are approximate and can vary with experimental conditions. The upfield chemical shift of the methylene carbons is a hallmark of the cyclopropyl ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the N-H and C-H bonds.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3360, 3280 | Primary amine, symmetric and asymmetric stretching |

| C-H stretch (ring) | ~3080, 3000 | C-H bonds of the cyclopropyl ring |

| N-H bend | ~1590 | Scissoring vibration of the primary amine |

| C-H bend | ~1450 | Methylene scissoring |

| Ring deformation | ~1020 | "Breathing" mode of the cyclopropane (B1198618) ring |

Primary amines typically show two N-H stretching bands, which are evident in the spectrum of this compound.[6]

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Ion | Description |

| 57 | [C₃H₇N]⁺• | Molecular ion (M⁺•) |

| 56 | [C₃H₆N]⁺ | Loss of a hydrogen atom |

| 42 | [C₂H₄N]⁺ | α-cleavage, loss of a methyl radical |

| 30 | [CH₄N]⁺ | Base peak, cleavage of the C-C bond adjacent to the nitrogen |

The base peak at m/z 30 is a result of the stable iminium cation formed upon α-cleavage, a common fragmentation pathway for primary amines.[6][7]

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by the nucleophilicity of the amino group and the inherent strain of the cyclopropyl ring.[8] It readily reacts with electrophiles such as carboxylic acid halides to form amides and with aldehydes and ketones to yield imines.[2]

Experimental Protocol: Synthesis of this compound via Hofmann Rearrangement of Cyclopropanecarboxamide (B1202528)

This protocol is based on the well-established Hofmann rearrangement, a reliable method for the synthesis of primary amines from primary amides.[2][9]

Materials:

-

Cyclopropanecarboxamide

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium hypochlorite (B82951) (NaOCl) solution (e.g., commercial bleach)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Distilled water

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Distillation apparatus

Procedure:

-

Preparation of the Hofmann Reagent: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, prepare a solution of sodium hydroxide in water. Slowly add sodium hypochlorite solution to the cold NaOH solution while stirring. Maintain the temperature below 10 °C.

-

Amide Addition: Dissolve cyclopropanecarboxamide in a minimal amount of cold water. Slowly add this solution to the cold Hofmann reagent with vigorous stirring. The temperature should be maintained between 0 and 10 °C.

-

Rearrangement: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to approximately 70-80 °C. The reaction is typically complete when a clear solution is formed.

-

Isolation of this compound: Set up a distillation apparatus. Distill the reaction mixture to collect an aqueous solution of this compound.

-

Purification (Optional): The aqueous solution of this compound can be used directly for many applications. To obtain the pure amine, the distillate can be saturated with potassium hydroxide pellets to salt out the amine. The organic layer is then separated, dried over anhydrous potassium carbonate, and fractionally distilled.

Safety Precautions: The Hofmann rearrangement involves the formation of an isocyanate intermediate and should be performed in a well-ventilated fume hood. Sodium hydroxide and sodium hypochlorite are corrosive and should be handled with appropriate personal protective equipment.

Biological Activity and Signaling Pathways

This compound and its derivatives are known to exhibit significant biological activity, primarily as mechanism-based inhibitors of certain enzymes.

Inhibition of Monoamine Oxidase (MAO)

This compound is a known inhibitor of monoamine oxidases (MAO-A and MAO-B), flavoenzymes that catalyze the oxidative deamination of neurotransmitters.[1][10] The inhibitory mechanism involves the oxidation of the this compound by the FAD cofactor, leading to the formation of a reactive intermediate that covalently modifies the enzyme, causing irreversible inhibition.[1][3]

Caption: Mechanism of Monoamine Oxidase (MAO) inhibition by this compound.

Inactivation of Cytochrome P450 Enzymes

Cyclopropylamines can also act as mechanism-based inactivators of cytochrome P450 (CYP) enzymes.[11][12] The proposed mechanism involves an initial one-electron oxidation of the nitrogen atom by the activated heme iron of the CYP enzyme. This is followed by the ring opening of the cyclopropyl group to form a reactive radical species that can covalently bind to the enzyme, leading to its inactivation.[11][12]

Caption: Mechanism of Cytochrome P450 inactivation by this compound.

Conclusion

This compound's distinct structural and electronic properties make it a valuable and versatile molecule in chemical research and development. Its physical characteristics, spectroscopic signature, and chemical reactivity are well-defined, providing a solid foundation for its application in synthesis. Furthermore, its ability to act as a mechanism-based inhibitor of key enzymes like MAO and cytochrome P450 highlights its importance in drug discovery and development. This guide provides core technical information to aid researchers and scientists in harnessing the full potential of this important chemical entity.

References

- 1. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4590292A - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound(765-30-0) 1H NMR spectrum [chemicalbook.com]

- 5. US5032687A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. research.lancaster-university.uk [research.lancaster-university.uk]

- 9. US3711549A - Process for manufacturing this compound - Google Patents [patents.google.com]

- 10. Kinetics, mechanism, and inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

Cyclopropylamine: A Core Building Block in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CAS Number: 765-30-0

Cyclopropylamine, a strained primary aliphatic amine, has emerged as a pivotal structural motif in the fields of medicinal chemistry and agrochemical synthesis. Its unique conformational rigidity and electronic properties, conferred by the three-membered ring, make it a valuable building block for introducing specific physicochemical characteristics into larger molecules. This technical guide provides a comprehensive overview of this compound, including its fundamental properties, synthesis, applications, and its significant role in drug metabolism, tailored for a scientific audience.

Core Physicochemical and Safety Data

This compound is a colorless, volatile, and flammable liquid with a characteristic ammonia-like odor.[1][2] It is miscible with water and a variety of organic solvents.[1][2][3] A summary of its key properties is presented below.

| Property | Value |

| CAS Number | 765-30-0[4] |

| Molecular Formula | C₃H₇N[4][5] |

| Molecular Weight | 57.09 g/mol [4] |

| Appearance | Colorless to pale yellow liquid[2][6] |

| Odor | Ammonia-like[1][2] |

| Boiling Point | 49-50 °C[1][2][3] |

| Melting Point | -50 °C[2][3] |

| Density | 0.824 g/mL at 25 °C[1][2][3] |

| Refractive Index (n²⁰/D) | 1.420[2][3] |

| Flash Point | -25.56 °C (-14 °F)[3] |

| Water Solubility | Miscible[1][3] |

| EC Number | 212-142-2 |

| UN Number | 2733[7] |

Synthesis of this compound

This compound can be synthesized through various chemical routes. A prevalent and industrially significant method is the Hofmann rearrangement of cyclopropanecarboxamide (B1202528).[8] This reaction provides a direct pathway to the amine with one less carbon atom than the starting amide.

Experimental Protocol: Synthesis via Hofmann Rearrangement

This protocol outlines the laboratory-scale synthesis of this compound from cyclopropanecarboxamide using the Hofmann rearrangement.

Materials:

-

Cyclopropanecarboxamide

-

Sodium hypochlorite (B82951) (NaOCl) solution (e.g., 10-15%)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 40-50%)

-

Water (deionized)

-

Ice

Equipment:

-

Jacketed reaction vessel with overhead stirrer, thermometer, and addition funnel

-

Cooling bath

-

Distillation apparatus

Procedure:

-

An aqueous solution or suspension of cyclopropanecarboxamide is prepared in the reaction vessel.

-

The mixture is cooled to a temperature between 0 °C and 5 °C using a cooling bath.[1]

-

While maintaining the low temperature, a sodium hypochlorite solution is added dropwise to the stirred cyclopropanecarboxamide mixture.[1]

-

The reaction is allowed to proceed at this temperature for a specified duration, typically around 30-60 minutes, to ensure the formation of the N-brominated intermediate.

-

Subsequently, a concentrated sodium hydroxide solution is added, while carefully controlling the temperature to keep it below 25-30 °C.

-

The reaction mixture is then warmed to a temperature range of 45-50 °C to facilitate the rearrangement to the isocyanate and subsequent hydrolysis.[9]

-

The this compound product is then isolated from the reaction mixture by steam distillation.[9]

Applications in Drug Development and Agrochemicals

The this compound moiety is a key component in a multitude of commercially successful pharmaceuticals and agrochemicals. Its incorporation can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties.

Pharmaceuticals:

-

Antibiotics: A prominent application is in the synthesis of fluoroquinolone antibiotics, such as ciprofloxacin, enrofloxacin, and sparfloxacin, where the cyclopropyl (B3062369) group is crucial for their antibacterial activity.[1][2]

-

Antivirals: It serves as a building block in antiviral drugs, for instance, in the synthesis of agents for treating hepatitis C.[7]

-

Anticancer Agents: The structural rigidity of the cyclopropyl group is utilized in the design of kinase inhibitors for cancer therapy.[7]

-

CNS Drugs: this compound derivatives are found in drugs targeting the central nervous system, including certain antidepressants.[7]

Agrochemicals:

-

Herbicides: It is a vital intermediate for producing triazine herbicides like cyromazine.[8]

-

Insecticides and Fungicides: The unique properties of the cyclopropyl group are harnessed to create effective insecticides and fungicides.

Below is a diagram illustrating the central role of this compound in the synthesis of various important compounds.

Role in Drug Metabolism: Cytochrome P450 Inactivation

An important aspect of this compound in drug development is its interaction with metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. Cyclopropylamines can act as mechanism-based inhibitors of CYP enzymes.[1] The proposed mechanism involves an initial one-electron oxidation at the nitrogen atom, followed by the cleavage of the strained cyclopropane (B1198618) ring. This process can lead to the formation of reactive intermediates that covalently bind to the enzyme, causing its inactivation.[1] This property can be both a liability, potentially leading to drug-drug interactions, and a tool in drug design to modulate metabolism.

The following diagram illustrates a simplified pathway of this inactivation process.

Safety and Handling

This compound is a hazardous substance and requires strict safety protocols for handling. It is a highly flammable liquid and vapor, harmful if swallowed, and causes severe skin burns and eye damage.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a face shield.

-

Ventilation: Handle in a well-ventilated area or under a fume hood to minimize inhalation exposure.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is incompatible with acids, acid chlorides, acid anhydrides, strong oxidizing agents, and carbon dioxide.[1]

-

Spill Management: In case of a spill, evacuate the area, remove all ignition sources, and use an inert absorbent material for cleanup.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, with its influence spanning across the pharmaceutical and agrochemical industries. Its unique structural and electronic properties provide a powerful tool for chemists to fine-tune the characteristics of bioactive molecules. A thorough understanding of its synthesis, reactivity, and metabolic profile is essential for its effective and safe utilization in research and development. As the demand for more sophisticated and effective chemical entities grows, the importance of fundamental building blocks like this compound is set to increase.

References

- 1. Page loading... [wap.guidechem.com]

- 2. EP0205403B1 - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 3. DE19523868A1 - Cyclopropanamine prodn. by Hofmann degradation of cyclopropane-carboxamide - Google Patents [patents.google.com]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. US5068428A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]

- 7. US4590292A - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 8. US5032687A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 9. Hoffmann Bromamide Reaction: Mechanism, Steps & Applications [vedantu.com]

The Enduring Scaffold: A Technical Guide to the History, Synthesis, and Application of Cyclopropylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropylamine, a strained three-membered ring bearing a primary amine, has emerged as a privileged scaffold in modern medicinal chemistry and agrochemical design. First synthesized in the early 20th century, its unique conformational rigidity, metabolic stability, and electronic properties have made it an invaluable building block for creating novel therapeutics and functional molecules. This in-depth technical guide explores the history of this compound's discovery, details the primary synthetic routes for its preparation with experimental protocols, and examines its role in the development of key pharmaceuticals through the modulation of critical signaling pathways.

A Historical Perspective: The Discovery of a Strained Amine

The journey of this compound began in 1901 with the pioneering work of Russian chemist Nikolai Kichner. He achieved the first synthesis of this unique molecule through the Hofmann degradation of cyclopropanecarboxamide (B1202528).[1] For many years, this compound remained largely a chemical curiosity due to the inherent ring strain of the cyclopropane (B1198618) ring, which was thought to impart instability. However, as the 20th century progressed, the utility of this small, conformationally constrained amine became increasingly apparent. The development of new synthetic methodologies, such as the Curtius and Schmidt rearrangements, provided more accessible routes to this compound and its derivatives, paving the way for its exploration in various scientific disciplines.[2] By the mid-20th century, the unique properties of the cyclopropyl (B3062369) group were being recognized in medicinal chemistry, leading to its incorporation into a variety of biologically active compounds.

Physicochemical and Spectroscopic Properties

The distinct chemical and physical properties of this compound are a direct result of its strained three-membered ring and the presence of the amino group.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₃H₇N |

| Molar Mass | 57.09 g/mol |

| Boiling Point | 49-50 °C |

| Density | 0.824 g/mL at 25 °C |

| pKa | ~9.10 |

| Solubility | Miscible with water, ethanol, ether |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (DMSO-d₆) | Signals for the 4 methylene (B1212753) protons and 3 amine protons are observed as expected. The methine proton can exhibit complex coupling, sometimes appearing as a triplet of triplets due to coupling with the methylene protons and the nitrogen of the hydrochloride salt. |

| ¹³C NMR | The methylene carbons (C1 and C2) of the cyclopropane ring typically appear in the range of 10-15 ppm. The methine carbon (C3) bearing the amino group is more deshielded and appears in the range of 37-45 ppm. |

| Infrared (IR) Spectroscopy | The spectrum shows characteristic N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. C-H stretching of the cyclopropane ring is observed around 3000-3100 cm⁻¹. The N-H bending (scissoring) vibration appears around 1600 cm⁻¹. |

Key Synthetic Methodologies

Several synthetic routes have been developed to produce this compound, each with its own advantages and limitations. The choice of method often depends on the desired scale, available starting materials, and required purity.

Comparative Yields of Synthetic Routes

| Synthetic Method | Starting Material | Typical Yield |

| Hofmann Degradation | Cyclopropanecarboxamide | ~96% (continuous-flow) |

| Curtius Rearrangement | Cyclopropanecarboxylic acid | 76% (for N-Boc protected) |

| Kulinkovich-Szymoniak Reaction | Nitriles and Grignard reagents | Moderate to good (e.g., 70% for 1-benzylthis compound) |

| From γ-butyrolactone (multi-step) | γ-butyrolactone | 93-97% (amidation step) |

Experimental Protocols

This classical method remains a viable route for the synthesis of this compound. Modern adaptations, such as continuous-flow processes, have significantly improved its efficiency and safety.

Materials:

-

Cyclopropanecarboxamide

-

Sodium hypochlorite (B82951) (NaOCl) solution (13.3%)

-

Sodium hydroxide (B78521) (NaOH) solution (50%)

-

Water

Procedure:

-

Dissolve 299.6 g of cyclopropanecarboxamide in 2100 g of water.

-

Over a period of 40 minutes, add 1954 g of 13.3% NaOCl solution while maintaining the temperature between 10-20 °C.

-

Stir the resulting solution for 1 hour at 20 °C.

-

Transfer this solution into a distillation apparatus containing 1344 g of 50% NaOH solution at 20 °C. The temperature will rise to approximately 70 °C during this addition.

-

Proceed with distillation to isolate the this compound product. A continuous-flow microreaction system has been reported to achieve a yield of up to 96% with a residence time of only 4 minutes at 90 °C.[3]

The Curtius rearrangement provides a versatile method for converting carboxylic acids to their corresponding amines with one less carbon atom.

Materials:

-

Cyclopropanecarboxylic acid

-

Toluene

-

Triethylamine (B128534) (Et₃N)

-

Diphenylphosphoryl azide (B81097) (DPPA)

-

tert-Butanol (B103910) (for Boc protection, if desired)

Procedure:

-

To a stirred solution of the cyclopropanecarboxylic acid (1.0 eq) in toluene, add triethylamine (3.0 eq) and diphenylphosphoryl azide (1.5 eq) at room temperature.

-

Stir the mixture for 30 minutes, then heat at reflux for 2 hours to form the isocyanate.

-

Cool the solution to room temperature.

-

For the preparation of N-Boc-protected this compound, add tert-butanol and heat.

-

Remove the solvent under reduced pressure and purify the crude product by silica (B1680970) gel chromatography. This method has been reported to yield N-Boc-protected (1-cyclopropyl)this compound in 76% yield.[4]

The Simmons-Smith reaction is a widely used method for the stereospecific synthesis of cyclopropanes from alkenes. While not a direct synthesis of this compound, it is a key step in the synthesis of functionalized cyclopropylamines.

Materials:

-

Allylic alcohol (or other suitable alkene)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Diethylzinc (B1219324) (Et₂Zn)

-

Diiodomethane (B129776) (CH₂I₂)

-

Chiral dioxaborolane ligand (for asymmetric synthesis)

Procedure for Asymmetric Cyclopropanation of an Allylic Alcohol:

-

Catalyst Preparation: In a dry flask under an inert atmosphere, dissolve the chiral dioxaborolane ligand (0.1-0.2 eq) in anhydrous CH₂Cl₂.

-

Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the allylic alcohol (1.0 eq) in anhydrous CH₂Cl₂.

-

Addition of Reagents: To the solution of the allylic alcohol, add the prepared catalyst solution. Cool the mixture to 0 °C and add diethylzinc (1.2 eq) dropwise, followed by the dropwise addition of diiodomethane (1.5 eq).

-

Reaction: Stir the reaction mixture at 0 °C to room temperature for 4-12 hours, monitoring by TLC.

-

Workup: Quench the reaction by pouring it into a solution of NaHCO₃ and Na₂EDTA, followed by the addition of NH₄Cl solution to dissolve any precipitate. Separate the organic phase and extract the aqueous phase with CH₂Cl₂.[5]

Applications in Drug Discovery and Development

The this compound moiety is a key pharmacophore in several approved drugs and clinical candidates. Its unique structural features can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties.

Monoamine Oxidase (MAO) Inhibition

One of the most well-known applications of a this compound-containing drug is in the field of neuroscience. Tranylcypromine (B92988) is a non-selective, irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][4][6][7] By inhibiting MAO, tranylcypromine increases the levels of these neurotransmitters in the brain, leading to its antidepressant effects.[4][6][7][8]

Lysine-Specific Demethylase 1 (LSD1) Inhibition

More recently, the this compound scaffold has been integral to the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers. LSD1 removes methyl groups from histone proteins, leading to changes in gene expression that can promote cancer cell proliferation and survival. Several tranylcypromine derivatives have been developed as potent and selective LSD1 inhibitors.[9] Inhibition of LSD1 can reactivate tumor suppressor genes and has been shown to impact key oncogenic signaling pathways, such as the PI3K/AKT pathway.[10]

Conclusion

From its initial synthesis over a century ago, this compound has evolved from a chemical novelty into a cornerstone of modern chemical synthesis and drug discovery. Its unique structural and electronic properties continue to be exploited by chemists to design molecules with enhanced biological activity and improved pharmacokinetic profiles. The ongoing development of novel synthetic methods and the expanding understanding of its role in modulating key biological pathways ensure that this compound will remain a highly valuable and versatile component in the toolbox of researchers for years to come.

References

- 1. Curtius Rearrangement | NROChemistry [nrochemistry.com]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Scalable synthesis of (1-cyclopropyl)this compound hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. EP0205403B1 - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

Cyclopropylamine: A Core Moiety in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Cyclopropylamine is a foundational building block in organic synthesis, particularly valued in the realms of medicinal chemistry and agrochemicals. Its unique structural and electronic properties, stemming from the strained three-membered ring, impart distinct characteristics to parent molecules, often enhancing potency, metabolic stability, and pharmacokinetic profiles. This guide provides a technical overview of this compound's core properties, a detailed experimental protocol for its application in pharmaceutical synthesis, and logical workflows to support drug development professionals.

Core Molecular and Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and safety considerations.

Table 1: Molecular Identifiers and Properties

| Parameter | Value | Reference |

| Molecular Formula | C₃H₇N | [1][2][3][4] |

| Molecular Weight | 57.09 g/mol | [1][2] |

| IUPAC Name | Cyclopropanamine | [2][4] |

| Synonyms | Aminocyclopropane | [2][4] |

| CAS Registry Number | 765-30-0 | [1][4] |

| SMILES | C1CC1N | [2] |

| InChIKey | HTJDQJBWANPRPF-UHFFFAOYSA-N | [2][4] |

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Ammonia-like, pungent | [1] |

| Boiling Point | 49-50 °C | [1] |

| Density | 0.824 g/mL at 25 °C | [1] |

| Solubility | Miscible with water, ethanol (B145695), ether, chloroform | [1] |

Role in Synthesis: A Methodological Example

This compound is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the fluoroquinolone class of antibiotics such as ciprofloxacin (B1669076) and enrofloxacin[1]. The cyclopropyl (B3062369) group is often essential for the desired antibacterial activity.

Experimental Protocol: Synthesis of a Ciprofloxacin Core Analogue

This protocol outlines a representative nucleophilic aromatic substitution (SNAr) reaction, a common strategy employing this compound in the synthesis of quinolone antibiotics.

Objective: To synthesize 7-(cyclopropylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid from 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Materials:

-

7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 equivalent)

-

This compound (1.2 equivalents)[1]

-

Pyridine (B92270) (solvent)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2 equivalents)

-

Hydrochloric Acid (HCl), 1M solution

-

Distilled Water

-

Ethanol

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, filtration apparatus, pH meter.

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 eq) and anhydrous potassium carbonate (2 eq) in pyridine (10 volumes).

-

Addition of Nucleophile: While stirring the suspension, add this compound (1.2 eq) dropwise at room temperature. The amine's nucleophilic nature is key to this step[3].

-

Reaction Execution: Heat the mixture to reflux (approximately 115°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Dichloromethane:Methanol 9:1).

-

Work-up and Isolation:

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold distilled water (20 volumes).

-

Acidify the aqueous solution to a pH of approximately 7.0-7.5 with 1M HCl to precipitate the crude product.

-

Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

-

Purification:

-

Wash the collected solid sequentially with cold distilled water and then cold ethanol to remove residual pyridine and other impurities.

-

Recrystallize the crude product from an appropriate solvent system (e.g., aqueous ethanol) to yield the purified 7-(cyclopropylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

-

-

Characterization: Dry the final product under vacuum and characterize using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis to confirm its identity and purity.

Visualized Workflows

Diagrams are crucial for representing complex chemical processes and logical relationships in research and development.

Diagram 1: Synthetic Pathway Workflow

The following diagram illustrates the key steps in the synthesis of the ciprofloxacin analogue described in the experimental protocol.

Caption: Workflow for the SNAr synthesis of a ciprofloxacin analogue.

Diagram 2: Logical Relationship in Drug Development

This diagram shows the relationship between this compound's structural features and its role in influencing pharmaceutical properties.

References

understanding the strained ring system of cyclopropylamine

An In-depth Technical Guide to the Strained Ring System of Cyclopropylamine

Introduction

The this compound motif is a cornerstone in modern medicinal chemistry and drug development, valued for the unique structural and electronic properties it imparts to bioactive molecules. Structurally, it consists of a highly strained three-membered cyclopropane (B1198618) ring attached to an amino group. This combination of inherent ring strain and a reactive amine functional group makes this compound a versatile intermediate and a desirable structural component in pharmaceuticals, agrochemicals, and material science. The significant ring strain, a result of severe bond angle compression, governs its conformation, reactivity, and spectroscopic characteristics.[1][2] In drug design, the cyclopropyl (B3062369) group can act as a rigid bioisostere for moieties like double bonds or gem-dimethyl groups, helping to lock in favorable conformations for binding to biological targets and improving metabolic stability.[1][3]

This technical guide provides a comprehensive examination of the strained ring system of this compound. It details the fundamental principles of its bonding and structure, presents key quantitative data, explores its characteristic reactivity driven by ring strain, and outlines relevant experimental protocols for its synthesis and characterization.

Molecular Structure and Bonding

The defining feature of the cyclopropyl group is its immense ring strain, which is a combination of angle strain and torsional strain.[1] The carbon-carbon-carbon bond angles are compressed to 60° from the ideal 109.5° for sp³ hybridized carbons, leading to significant angle strain.[1][4] Additionally, the C-H bonds on adjacent carbon atoms are eclipsed, introducing torsional strain.[2] The total strain energy for the cyclopropane ring is approximately 115 kJ/mol (27.5 kcal/mol).[1] To accommodate this strained geometry, the bonding within the ring is unique and can be described by two primary models: the Coulson-Moffitt (Bent Bond) model and the Walsh orbital model.

Coulson-Moffitt (Bent Bond) Model: This model proposes that the carbon-carbon bonds are not standard σ-bonds formed by the direct overlap of hybrid orbitals along the internuclear axes. Instead, to reduce angle strain, the carbon orbitals used for ring bonding have increased p-character (described as sp⁵), causing the region of maximum electron density to lie outside the direct line connecting the nuclei.[5][6] These are often referred to as "bent" or "banana" bonds.[1][5] Consequently, the C-H bonds gain more s-character, making them shorter and stronger.[6]

Walsh Orbital Model: An alternative description involves the Walsh model, which considers the molecular orbitals of the entire cyclopropane ring.[7][8] In this model, each CH₂ group is sp² hybridized. Two sp² orbitals on each carbon form C-H bonds, while the third is directed towards the center of the ring. The remaining p-orbital on each carbon is tangential to the ring. The combination of these orbitals generates a set of molecular orbitals for the cyclopropane ring. The highest occupied molecular orbitals (HOMOs) have significant p-character and resemble a π-system, which explains the cyclopropyl group's ability to engage in conjugation with adjacent functional groups, similar to a double bond.[7][8]

Conformational Analysis: this compound exists as two distinct conformers, trans and gauche, which are defined by the orientation of the amino group relative to the cyclopropane ring.[9] Recent high-resolution spectroscopic studies have provided precise data on the rotational constants for both conformers in the gas phase.[9][10]

Quantitative Structural and Energetic Data

The unique bonding in this compound results in specific structural parameters and a high strain energy that dictates its chemical behavior. The data below is compiled from various spectroscopic and computational studies.

| Parameter | Value | Source(s) |

| Energetics | ||

| Ring Strain Energy (Cyclopropane) | ~27.5 kcal/mol (~115 kJ/mol) | [1] |

| C-C Bond Dissociation Energy | ~65 kcal/mol | [2] |

| Structural Parameters (Cyclopropane) | ||

| C-C Bond Length | 151 pm | |

| C-C-C Bond Angle | 60° | [1] |

| Molecular Properties (this compound) | ||

| Molecular Formula | C₃H₇N | [11] |

| Molecular Weight | 57.094 g/mol | [11] |

| Rotational Constants (trans-Conformer) | ||

| A | 0.5474 cm⁻¹ | [9] |

| B | 0.2265 cm⁻¹ | [9] |

| C | 0.1955 cm⁻¹ | [9] |

| Rotational Constants (gauche-Conformer) | ||

| A | 0.5431 cm⁻¹ | [9] |

| B | 0.2227 cm⁻¹ | [9] |

| C | 0.1945 cm⁻¹ | [9] |

Spectroscopic Characterization

The structural features of this compound give rise to characteristic spectroscopic signatures.

Infrared (IR) Spectroscopy: As a primary amine, this compound exhibits two characteristic N-H stretching absorptions in the 3300-3500 cm⁻¹ region.[12][13] These bands correspond to the symmetric and asymmetric stretching modes of the amino group and are typically sharper and less intense than the O-H bands of alcohols.[12] The NIST Chemistry WebBook provides a reference spectrum for this compound.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-